molecular formula C16H20O9 B135945 1-O-feruloyl-beta-D-glucose CAS No. 7196-71-6

1-O-feruloyl-beta-D-glucose

Cat. No. B135945
CAS RN: 7196-71-6
M. Wt: 356.32 g/mol
InChI Key: JWRQVQWBNRGGPK-JZYAIQKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-feruloyl-beta-D-glucose is a naturally occurring compound that is derived from glucose, a simple sugar that is a fundamental building block for many carbohydrates and biological molecules. While the provided papers do not directly discuss 1-O-feruloyl-beta-D-glucose, they do provide insights into the synthesis and characterization of related glucose derivatives, which can be informative for understanding the broader context of glucose modification and utilization in biological systems.

Synthesis Analysis

The synthesis of glucose derivatives can be complex, involving multiple steps and regioselective reactions. For instance, the total synthesis of 1,3,6-trigalloyl-β-d-glucose, as reported in one of the papers, includes a regioselective benzylation, acetolysis, esterification, and selective hydrazinolysis to achieve the desired β-anomer . These methods highlight the intricate chemistry involved in modifying glucose molecules and could be relevant to the synthesis of 1-O-feruloyl-beta-D-glucose, which would similarly require careful manipulation of functional groups to attach the feruloyl moiety to the glucose core.

Molecular Structure Analysis

The molecular structure of glucose derivatives is critical to their function and reactivity. The synthesis of 1,3,6-trigalloyl-β-d-glucose results in a molecule with multiple galloyl groups attached to the glucose ring, which significantly alters its properties compared to the parent glucose molecule . The structure of 1-O-feruloyl-beta-D-glucose would similarly be characterized by the presence of a feruloyl group, which is a type of hydroxycinnamic acid, attached to the glucose molecule, likely impacting its reactivity and interaction with other biological molecules.

Chemical Reactions Analysis

The reactivity of glucose derivatives is largely determined by the functional groups attached to the glucose core. In the case of 1,3,6-trigalloyl-β-d-glucose, the presence of galloyl substituents allows for further chemical reactions, such as selective hydrazinolysis, which is used to convert a mixture of anomers into the targeted β-anomer . For 1-O-feruloyl-beta-D-glucose, the feruloyl group would introduce additional reactivity, potentially allowing for interactions with other phenolic compounds or enzymes that recognize hydroxycinnamic acids.

Physical and Chemical Properties Analysis

The physical and chemical properties of glucose derivatives are influenced by their molecular structure. For example, the introduction of galloyl groups in 1,3,6-trigalloyl-β-d-glucose alters its solubility, melting point, and potential for hydrogen bonding . Similarly, the attachment of a feruloyl group to glucose to form 1-O-feruloyl-beta-D-glucose would affect its solubility in water and organic solvents, its melting point, and its ability to form hydrogen bonds and other interactions with biological molecules.

Scientific Research Applications

Enzyme Function and Characterization

1-O-feruloyl-beta-D-glucose plays a significant role in enzymatic processes. It's involved in the oxidation of beta-D-glucose to gluconic acid, a critical reaction in various industries including chemical, pharmaceutical, and food industries. A study by Bankar et al. (2009) discusses the production, recovery, characterization, and applications of glucose oxidase, an enzyme that catalyzes this reaction.

Structural Analysis and Biochemistry

The structural aspects of 1-O-feruloyl-beta-D-glucose and its interactions with other molecules are of significant interest. For instance, Hecht et al. (1993) refined the crystal structure of glucose oxidase, which plays a crucial role in the oxidation of beta-D-glucose, providing insights into the molecular mechanisms of enzyme function.

Role in Plant Biology

In plant biology, 1-O-feruloyl-beta-D-glucose is integral to understanding the biochemical pathways. A study by Arnaldos et al. (2001) analyzed its content during strawberry callus culture, showing its correlation with plant growth and morphology. This indicates its potential role in plant development and secondary metabolite production.

Medical Research and Treatment

In medical research, 1-O-feruloyl-beta-D-glucose is explored for its potential therapeutic applications. For example, Drucker (2006) discusses the biology of incretin hormones, which are crucial in glucose metabolism and diabetes treatment. This research paves the way for developing new diabetes treatments.

Biochemical Genetics and Disease Research

The enzyme kinetics and biochemical genetics of glucokinase, which is involved in the sensing of glucose including derivatives like 1-O-feruloyl-beta-D-glucose, are crucial in understanding glucose homeostasis. Matschinsky et al. (1998) provide a comprehensive review of this aspect, highlighting its importance in diabetes research.

Nutritional Science and Food Technology

1-O-feruloyl-beta-D-glucose is also significant in nutritional science and food technology. Studies such as the one conducted by Colquhoun et al. (1994) have used NMR spectroscopy to identify feruloylated oligosaccharides in food substances, providing insights into the nutritional aspects of various foods.

Biotechnological Applications

In biotechnology, the role of 1-O-feruloyl-beta-D-glucose is explored for potential applications. For instance, Zhu and Ralph (2011) report the synthesis of 1-O-feruloyl and 1-O-sinapoyl glucopyranoses, highlighting its potential applications in studying the kinetics of plant processes like lignification.

Advanced Modeling and Drug Development

The development of advanced models for diseases such as diabetes involves understanding molecules like 1-O-feruloyl-beta-D-glucose. Rogal et al. (2019) discuss stem-cell-based organ-on-a-chip models for diabetes research, which could be crucial in developing new treatment options.

Future Directions

1-O-feruloyl-beta-D-glucose has been studied for its antioxidant properties . Future research could explore its potential benefits in health and medicine.

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O9/c1-23-10-6-8(2-4-9(10)18)3-5-12(19)25-16-15(22)14(21)13(20)11(7-17)24-16/h2-6,11,13-18,20-22H,7H2,1H3/b5-3+/t11-,13-,14+,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRQVQWBNRGGPK-PMQCXRHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501289981
Record name trans-p-Feruloyl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-O-feruloyl-beta-D-glucose

CAS RN

64625-37-2
Record name trans-p-Feruloyl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64625-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-p-Feruloyl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-O-feruloyl-beta-D-glucose
Reactant of Route 2
1-O-feruloyl-beta-D-glucose
Reactant of Route 3
Reactant of Route 3
1-O-feruloyl-beta-D-glucose
Reactant of Route 4
1-O-feruloyl-beta-D-glucose
Reactant of Route 5
1-O-feruloyl-beta-D-glucose
Reactant of Route 6
1-O-feruloyl-beta-D-glucose

Citations

For This Compound
36
Citations
F Akther, A Rahman, JJ Proma, Z Kabir, PK Paul… - ANAS, 2014 - researchgate.net
… Antioxidant compounds like 1-O-feruloyl-beta-Dglucose, p-coumaric acid, 1-Op-coumaroyl-beta-D-glucose, 1-O-caffeoyl-beta-D-glucose, 1-O-(4hydroxybenzoyl) glucose, diosmetin-7-O-…
Number of citations: 17 www.researchgate.net
Y Gong, J Song, LC Palmer, M Vinqvist-Tymchuk… - Food Chemistry …, 2021 - Elsevier
… The identification and quantification of 1-O-vanilloyl-beta-d-glucose and its isomers as well as 1-O-feruloyl-beta-d-glucose supports this possibility. Further more, a temporal increase of …
Number of citations: 7 www.sciencedirect.com
SNAS Azhar, SE Ashari, JK Tan, NK Kassim… - Industrial Crops and …, 2023 - Elsevier
… , 7-hydroxymitragynine, speciogynine), flavonoids (quercetin, apigenin, kaempferol), saponins (daucosterol, quinovic acid 3-o-beta-d-quinovopyranoside, 1-o-feruloyl-beta-d-glucose), …
Number of citations: 1 www.sciencedirect.com
R Davella, S Gurrapu, E Mamidala - Materials Today: Proceedings, 2022 - Elsevier
Piper was used to cure certain human afflictions. It has various biological processes in literary works. Our work aims to identify and to explain the molecular base in silico in phytoderived …
Number of citations: 28 www.sciencedirect.com
CR Hemalatha, PA Abhinand, M Iyer, BC Paul… - …, 2018 - ncbi.nlm.nih.gov
Approximately 50 per cent of nosocomial infections are caused by the use of indwelling medical devices. The surfaces of devices are ideal sites of attachment for bacterial cells and an …
Number of citations: 11 www.ncbi.nlm.nih.gov
JB Mokochinski, P Mazzafera… - Journal of integrative …, 2018 - Wiley Online Library
Species and hybrids of Eucalyptus are the world's most widely planted hardwood trees. They are cultivated across a wide range of latitudes and therefore environmental conditions. In …
Number of citations: 30 onlinelibrary.wiley.com
F Onyegbule, C Okoye, C Chukwunwejim, B Umeokoli… - J Herb Sci, 2018 - academia.edu
… The compounds are p-coumaric acid, 1-O-feruloyl-beta-D-glucose, 1-Opcoumaroyl-beta-D-glucose, 1-O-caffeoyl-beta-D-glucose, 1-O-(4-hydroxybenzoyl) glucose, diosmetin-7-O-beta-D…
Number of citations: 6 www.academia.edu
JA Duke - 2017 - taylorfrancis.com
CRC Handbook of Phytochemical Constituents of GRAS Herbs and Other Economic Plants is a unique catalog that includes more than 15,000 phytochemical constituents from over …
Number of citations: 355 www.taylorfrancis.com
CR Mareya, F Tugizimana, LA Piater, NE Madala… - Metabolites, 2019 - mdpi.com
… The sinapoyl glucoside and 1-O-feruloyl-beta-d-glucose are inactive storage forms that are activated due to pathogen infection to form sinapoyl alcohol and feruloyl alcohol respectively […
Number of citations: 42 www.mdpi.com
W TAN, X GUO, Z WANG, R ZHANG, C TANG… - Journal of Integrative …, 2023 - Elsevier
… The unique phenolic acids with the lowest quantities in variety A32 were 5-O-feruloylquinic acid, p-coumaroyl-D-glucose, methyl cinnamate, 1-O-feruloyl-beta-D-glucose, and fraxin (Fig. …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.